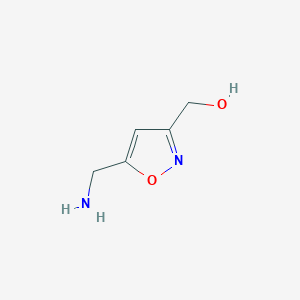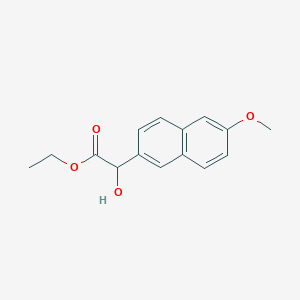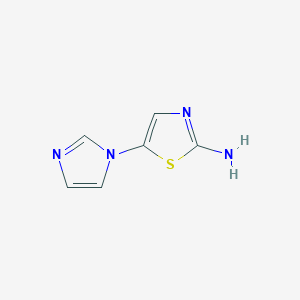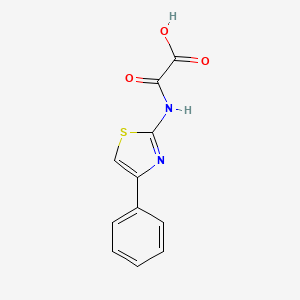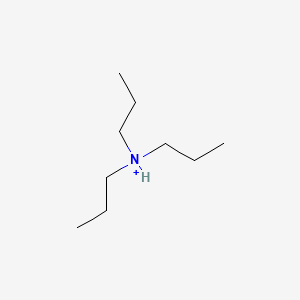
Tripropylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the protic ionic liquids (PILs) family, which are known for their unique properties such as low melting points, high thermal stability, and high proton conductivity . These properties make tripropylazanium an important compound in various scientific and industrial applications.
準備方法
Tripropylammonium can be synthesized through several methods. One common synthetic route involves the reaction of tripropylamine with an acid to form the this compound salt. For example, tripropylamine can react with hydrogen sulfate to form this compound hydrogen sulfate (TPrA/HSO₄) . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial production methods for tripropylazanium salts often involve large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
化学反応の分析
Tripropylammonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tripropylammonium has a wide range of scientific research applications, including:
Biology: this compound salts are used in biological research to study ion transport and membrane interactions.
Industry: This compound-based ionic liquids are used as solvents and catalysts in various industrial processes.
作用機序
The mechanism by which tripropylazanium exerts its effects involves its ability to form stable ionic complexes with various anions. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the anion and the target molecule.
類似化合物との比較
Tripropylammonium can be compared with other similar quaternary ammonium compounds such as:
Tetrapropylammonium: Similar in structure but with an additional propyl group, leading to different physicochemical properties.
Triethylammonium: Similar in structure but with ethyl groups instead of propyl groups, resulting in different reactivity and applications.
Trimethylammonium: Smaller alkyl groups lead to different solubility and stability properties.
The uniqueness of tripropylazanium lies in its balance of size and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C9H22N+ |
|---|---|
分子量 |
144.28 g/mol |
IUPAC名 |
tripropylazanium |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |
InChIキー |
YFTHZRPMJXBUME-UHFFFAOYSA-O |
正規SMILES |
CCC[NH+](CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


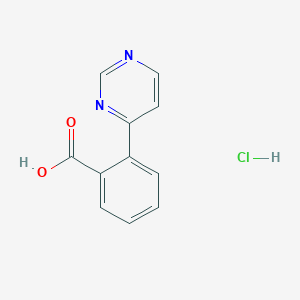
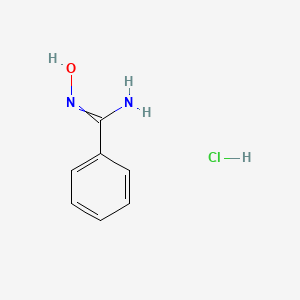
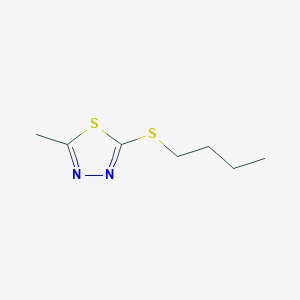
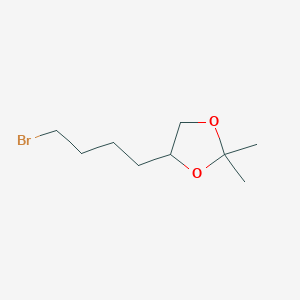
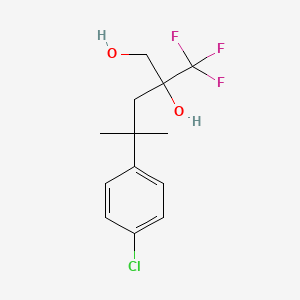
![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone](/img/structure/B8586370.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)
